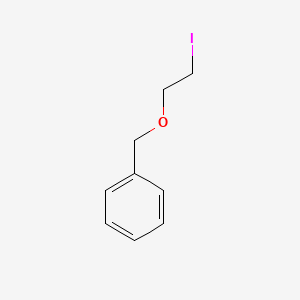

1-Benzyloxy-2-iodoethane

説明

1-Benzyloxy-2-iodoethane (CAS 54555-84-9) is a halogenated benzyl ether with the molecular formula C₉H₁₁IO and a molecular weight of 262.09 g/mol . Its structure consists of a benzyl group (C₆H₅CH₂) linked via an ether oxygen to a two-carbon chain terminating in an iodine atom. This compound is commercially available with ≥97% purity and is widely used in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry due to the iodine atom's high leaving-group ability . It is classified as a toxic compound (UN2810) under GHS hazard categories, with risks including acute toxicity via ingestion, skin contact, and inhalation .

特性

IUPAC Name |

2-iodoethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYACRWGQRUIHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438638 | |

| Record name | 1-BENZYLOXY-2-IODOETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54555-84-9 | |

| Record name | 1-BENZYLOXY-2-IODOETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyloxy-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Formation of 2-Benzyloxyethyl p-Toluenesulfonate Intermediate

- Starting Material: 2-Benzyloxyethanol

- Reagents: p-Toluenesulfonyl chloride (tosyl chloride), triethylamine (acid scavenger), N,N-dimethylaminopyridine (DMAP) as catalyst

- Solvent: 1,2-Dichloroethane or chloroform

- Conditions: Reaction temperature maintained between 50°C and 60°C for 5 hours

- Workup: Sequential washing with dilute citric acid, sodium bicarbonate solution, and distilled water to remove impurities, followed by evaporation to yield the tosylate intermediate

Key Data from Patent CN109896934A:

| Parameter | Details |

|---|---|

| Molar Ratio (2-benzyloxyethanol:tosyl chloride) | Approximately 1:1 |

| Catalyst | DMAP (approx. 5 mol%) |

| Reaction Temperature | 50–60°C |

| Reaction Time | 5 hours |

| Yield | 98.6% (yellow semisolid oily product) |

| Purity (HPLC) | 86.3% |

This intermediate is typically a yellowish semisolid and requires purification by vacuum distillation or recrystallization using mixed solvents such as saturated hydrocarbons with esters or alcohols to enhance purity.

Conversion to this compound via Nucleophilic Substitution

- Intermediate: Purified 2-benzyloxyethyl p-toluenesulfonate

- Nucleophile: Alkali metal iodide (commonly potassium iodide or lithium iodide)

- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF)

- Reaction Conditions: 20°C to 100°C, reaction time 1 to 5 hours

- Workup: Extraction with organic solvents (e.g., ethyl acetate), washing with water, drying, and evaporation to obtain the iodide product

Representative Experimental Data:

| Parameter | Details |

|---|---|

| Molar Ratio (tosylate:alkali iodide) | 1:1.5 to 1:2 |

| Solvent | Acetone |

| Reaction Temperature | 20–30°C |

| Reaction Time | 5 hours |

| Yield | 93.5% (colorless oily liquid) |

| Purity (HPLC) | 98.5% |

| Purity (GC) | 99.1% |

The reaction proceeds via an SN2 mechanism, where the iodide ion displaces the tosylate group. The product is a colorless, transparent oily liquid with high purity suitable for further applications.

Alternative Approaches and Notes

- Direct Iodination: Direct iodination of 2-benzyloxyethanol is generally less favored due to harsh conditions and lower selectivity.

- Use of Hydroxy Activating Reagents: Methanesulfonyl chloride or paratoluenesulfonyl chloride are preferred activating agents for converting the hydroxyl group into a better leaving group.

- Solvent Choice: Chloroform and 1,2-dichloroethane are common solvents in the activation step, while polar aprotic solvents like acetone or DMF are preferred for substitution due to their ability to solvate ions and facilitate nucleophilic displacement.

- Purification: Vacuum distillation or recrystallization is critical to achieve high purity, especially for industrial-scale production.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (%) (HPLC/GC) |

|---|---|---|---|---|

| 2-Benzyloxyethanol + tosyl chloride, triethylamine, DMAP, 1,2-dichloroethane, 50–60°C, 5h | 2-Benzyloxyethyl p-toluenesulfonate (Intermediate) | 98.6 | 86.3 (HPLC) | |

| Tosylate intermediate + lithium bromide or potassium iodide, acetone, 20–30°C, 5h | This compound (final product) | 93.5 | 98.5 (HPLC), 99.1 (GC) |

Research Findings and Industrial Relevance

- The method described in patent CN109896934A emphasizes mild reaction conditions, high yield, and high purity, making it suitable for large-scale industrial synthesis.

- The use of common, inexpensive reagents and solvents supports cost-effectiveness.

- The two-step process with intermediate purification ensures minimal side reactions and byproducts.

- The product's high purity (>98%) makes it applicable for sensitive pharmaceutical intermediates and complex organic syntheses.

化学反応の分析

1-Benzyloxy-2-iodoethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide yields 2-azidoethyl benzyl ether .

科学的研究の応用

Organic Synthesis

1-Benzyloxy-2-iodoethane is primarily utilized as a reactive intermediate in the synthesis of various organic compounds. Its iodine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is particularly useful in:

- Synthesis of Benzyl-Protected Compounds: It is employed to synthesize benzyl-protected derivatives of other organic molecules. For instance, it can be used to prepare new benzyl-protected 2-iodo-4-tert-octylphenol through halogen exchange reactions.

- Formation of Esters and Ethers: The compound can participate in reactions to form esters and ethers, which are essential functional groups in organic chemistry.

Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace the iodine atom with other groups. |

| Oxidation/Reduction | Can undergo oxidation or reduction under specific conditions. |

| Coupling Reactions | Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. |

Biochemical Applications

While this compound is not extensively used in biological research due to its reactivity, it has potential applications in biochemical studies:

- Enzyme Interaction Studies: The compound can be utilized to investigate enzyme interactions and protein modifications. Its ability to form derivatives may allow researchers to explore its role in modulating enzyme activity .

- Pharmacological Research: The benzyloxy group has been linked to various pharmacological properties. Research indicates that compounds containing benzyloxy moieties may exhibit inhibitory actions against human monoamine oxidases (hMAOs), which are important targets for drug development .

Industrial Applications

In the industrial sector, this compound is used as a reagent in the production of specialty chemicals. Its high reactivity makes it suitable for various chemical transformations required in manufacturing processes.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Synthesis of Chalcones: A study explored the synthesis of chalcones coupled with benzyloxy moieties, revealing their potential as inhibitors against hMAO-B . The synthesized compounds were characterized using techniques such as IR spectroscopy and NMR.

- Antitumor Applications: Research has indicated that compounds containing benzyloxy groups can be used in developing treatments for various cancers, including colon and lung cancer . These findings highlight the compound's potential therapeutic applications.

作用機序

The mechanism by which 1-benzyloxy-2-iodoethane exerts its effects involves its reactivity with various nucleophiles and electrophiles. The iodine atom in the compound is highly reactive, making it a suitable candidate for substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogenated Benzyl Ethers

Benzyl 2-Bromoethyl Ether (CAS 1462-37-9)

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- Key Differences :

- Reactivity : Bromine is a poorer leaving group compared to iodine, making this compound less reactive in SN2 reactions.

- Applications : Primarily used in alkylation reactions where milder conditions are required .

- Safety : While specific hazard data is unavailable, brominated compounds generally exhibit lower acute toxicity compared to iodinated analogs.

1-Azido-2-(2-Iodoethoxy)ethane

- Synthesis: Prepared via nucleophilic substitution of 2-(2-iodoethoxy)ethanol with sodium azide .

- Reactivity: Combines the leaving-group ability of iodine with the versatility of azides in cycloaddition reactions.

Benzyl Ethers with Amino Substituents

1-Benzylamino-2-Benzyloxyethane (CAS 38336-06-0)

- Molecular Formula: C₁₆H₁₉NO

- Molecular Weight : 241.33 g/mol

- Key Differences: Polarity: The benzylamino group (-NHCH₂C₆H₅) increases polarity, enhancing solubility in polar solvents. Applications: Used as a bifunctional linker in drug discovery for introducing amine moieties .

Aromatic vs. Aliphatic Iodo-Benzyl Derivatives

1-Benzyloxy-4-Iodobenzene (CAS 19578-68-8)

- Molecular Formula : C₁₃H₁₁IO

- Molecular Weight : 310.13 g/mol

- Key Differences :

- Structure : Iodine is attached to an aromatic ring instead of an aliphatic chain.

- Reactivity : Aryl iodides participate in Ullmann and Suzuki-Miyaura couplings, whereas aliphatic iodides favor nucleophilic substitutions .

- Stability : Aromatic C-I bonds are more stable than aliphatic C-I bonds, reducing unintended degradation.

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 1-Benzyloxy-2-iodoethane | 54555-84-9 | C₉H₁₁IO | 262.09 | Aliphatic iodide, ether |

| Benzyl 2-bromoethyl ether | 1462-37-9 | C₉H₁₁BrO | 215.09 | Aliphatic bromide, ether |

| 1-Benzyloxy-4-iodobenzene | 19578-68-8 | C₁₃H₁₁IO | 310.13 | Aromatic iodide, ether |

| 1-Benzylamino-2-benzyloxyethane | 38336-06-0 | C₁₆H₁₉NO | 241.33 | Ether, benzylamine |

Market and Industrial Relevance

This compound holds a significant position in the global market, with production projected to grow at a CAGR of 4.2% from 2020 to 2025 . This demand is driven by its versatility in synthesizing active pharmaceutical ingredients (APIs) and fine chemicals. In contrast, brominated analogs like benzyl 2-bromoethyl ether are less prominent due to their narrower reactivity scope. Aromatic derivatives (e.g., 1-benzyloxy-4-iodobenzene) cater to niche applications in materials science, reflecting their specialized utility .

生物活性

1-Benzyloxy-2-iodoethane (CAS Number: 54555-84-9) is an organic compound primarily utilized in synthetic organic chemistry. While it has not been extensively studied for specific biological activities, its chemical properties and potential applications in biological research warrant discussion.

Chemical Structure and Properties

This compound features a unique structure that includes:

- Benzyl group : A phenyl ring attached to a methylene (-CH2-) group.

- Iodoalkane group : An iodine atom bonded to a carbon atom, which is susceptible to nucleophilic substitution.

The compound is synthesized through a series of reactions, including bromination, benzyl protection, and halogen exchange reactions. Its reactivity is largely due to the presence of the iodine atom, which can be substituted in various organic reactions, making it valuable for synthetic pathways in organic chemistry.

Lack of Established Mechanisms

Currently, there are no well-documented biological mechanisms of action for this compound. It is not commonly employed in biological research due to its reactive nature and limited studies on its pharmacological properties. The absence of significant biological data suggests that this compound may not have direct therapeutic applications or well-defined biological roles.

Potential Applications in Synthesis

Despite the lack of direct biological activity data, this compound can serve as a precursor or reactant in synthesizing biologically active compounds. For instance:

- Nucleophilic Substitution Reactions : The iodine atom can be replaced by various nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. This property is essential for creating more complex molecules that may exhibit biological activity.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, it has been referenced in broader research contexts involving related compounds. For example:

- Synthesis of Isoquinolines : In a study on the synthesis of isoquinolines, derivatives were created using similar halogenated compounds as intermediates. These isoquinolines were tested against leukemia cell lines, highlighting the potential for compounds derived from this compound to contribute to antitumor research .

- Chemical Reactivity : The reactivity of this compound has been noted in various organic synthesis contexts, where it acts as a building block for more complex structures that may possess biological activity. Its role in synthesizing benzyl-protected compounds demonstrates its utility in developing pharmaceuticals .

Safety and Handling

As with many organic compounds, safety precautions are necessary when handling this compound:

- Toxicity : Limited data on toxicity suggests that it should be treated as potentially hazardous. Standard laboratory safety protocols should be followed to mitigate risks associated with exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。